Methestrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

メテストロールは、プロゲステロン系に属する合成化合物です。天然のプロゲステロンと構造的に類似しており、同様の生理作用を示します。メテストロールは主に医療用途、特にホルモン関連疾患の治療に使用されます。

準備方法

合成経路と反応条件

メテストロールの合成は通常、天然のプロゲステロンの改変を伴います。一般的な方法には、6-ケトン基17aアセトキシ基プロゲステロンを原料とする方法があります。原料を有機溶媒に溶解し、トリエチルオルトギ酸の存在下、グリコール酸との触媒反応を行い、二重ベタメタゾンケタール構造を得ます。 これらの構造は、次にRMgBrとのグリニャール反応に付され、強酸条件下で加水分解されてメテストロールが得られます .

工業的生産方法

メテストロールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の均一性と品質を確保します。合成は高収率と高純度になるように最適化されており、目的の製品仕様を実現するために、精製と再結晶化の工程があります。

化学反応の分析

反応の種類

メテストロールは、以下を含む様々な化学反応を起こします。

酸化: メテストロールは、酸化されて対応するケトンまたはアルデヒドを生成することができます。

還元: 還元反応により、メテストロールは対応するアルコールに変換することができます。

置換: メテストロールは、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲンや求核剤などの試薬は、様々な条件下で使用されて置換反応を実現します。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、メテストロールの酸化によってケトンが生成され、還元によってアルコールが生成されます。置換反応により、様々な官能基化誘導体が生成されます。

科学研究への応用

メテストロールは、以下を含む様々な科学研究に応用されています。

化学: 様々なステロイド誘導体の合成の出発物質として使用されます。

生物学: 細胞プロセスとホルモン調節への影響について研究されています。

医学: 子宮内膜症や特定のがんなど、ホルモン関連疾患の治療に応用されています。

科学的研究の応用

Methestrol has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Applied in the treatment of hormone-related disorders, such as endometriosis and certain cancers.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

作用機序

メテストロールは、天然のプロゲステロンの作用を模倣することで効果を発揮します。標的組織のプロゲステロン受容体に結合し、子宮内膜の分泌変化を誘発し、基礎体温を上昇させ、下垂体機能を抑制します。 これらの作用の結果、黄体形成ホルモンが抑制され、エストロゲンの存在下で撤退出血が引き起こされます .

類似化合物との比較

メテストロールは、メゲストロール酢酸エステルやメドロキシプロゲステロン酢酸エステルなどの他の合成プロゲステロンと類似しています。これらの化合物とは異なる独自の特性を持っています。

メゲストロール酢酸エステル: 主に抗腫瘍作用と食欲増進作用のために使用されます。

メドロキシプロゲステロン酢酸エステル: 避妊薬やホルモン補充療法で一般的に使用されます。

特性

CAS番号 |

130-73-4 |

|---|---|

分子式 |

C20H26O2 |

分子量 |

298.4 g/mol |

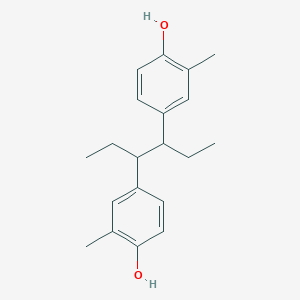

IUPAC名 |

4-[4-(4-hydroxy-3-methylphenyl)hexan-3-yl]-2-methylphenol |

InChI |

InChI=1S/C20H26O2/c1-5-17(15-7-9-19(21)13(3)11-15)18(6-2)16-8-10-20(22)14(4)12-16/h7-12,17-18,21-22H,5-6H2,1-4H3 |

InChIキー |

PYWBJEDBESDHNP-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |

正規SMILES |

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |

同義語 |

methestrol promethestrol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)